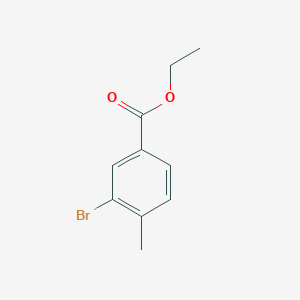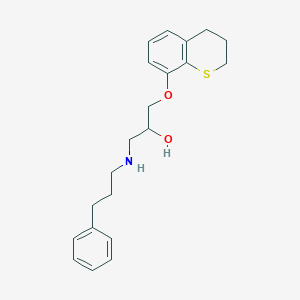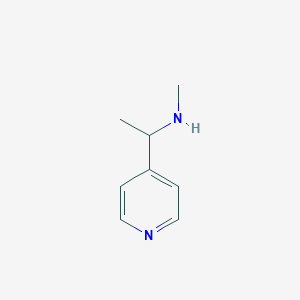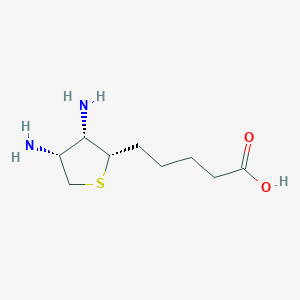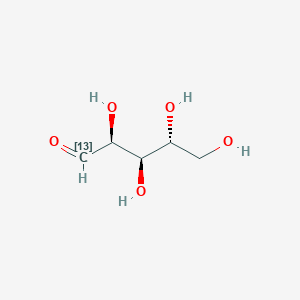
D-アラビノース-1-13C
概要
説明
D-Arabinose-1-13C: is a stable isotope-labeled compound where the carbon-13 isotope is incorporated at the first carbon position of D-arabinose. This compound is primarily used in biochemical research, particularly in studies involving metabolic pathways, enzyme kinetics, and carbohydrate metabolism .
科学的研究の応用
Chemistry: D-Arabinose-1-13C is used in studies involving carbohydrate chemistry, particularly in understanding the structure and reactivity of sugars. It is also used in the synthesis of other isotopically labeled compounds .
Biology: In biological research, D-Arabinose-1-13C is used to study metabolic pathways and enzyme kinetics. It helps in tracing the metabolic fate of sugars in various biological systems .
Medicine: D-Arabinose-1-13C is used in medical research to study the metabolism of sugars in the human body. It is also used in the development of diagnostic tools and therapeutic agents .
Industry: In the industrial sector, D-Arabinose-1-13C is used in the production of isotopically labeled compounds for various applications, including pharmaceuticals and agrochemicals .
生化学分析
Biochemical Properties
It is known that D-Arabinose, a similar compound, plays a role in various biochemical reactions . It is involved in non-canonical D-xylose and L-arabinose metabolism via D-arabitol in certain yeast species .
Cellular Effects
D-Arabinose, a compound closely related to D-Arabinose-1-13C, has been shown to induce cell cycle arrest by promoting autophagy via the p38 MAPK signaling pathway in breast cancer cells . This suggests that D-Arabinose-1-13C might have similar effects on cellular processes.
Molecular Mechanism
D-Arabinose has been shown to trigger cell cycle arrest by inducing autophagy through the activation of the p38 MAPK signaling pathway in breast cancer cells . This suggests that D-Arabinose-1-13C might exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of D-Arabinose-1-13C in laboratory settings. Studies on D-Arabinose have shown that it can significantly inhibit the growth of breast cancer cells in vivo .
Dosage Effects in Animal Models
While specific dosage effects of D-Arabinose-1-13C in animal models are not documented, studies on D-Arabinose have shown that it can significantly inhibit the growth of breast cancer cells in mice when administered daily .
Metabolic Pathways
D-Arabinose-1-13C is likely involved in similar metabolic pathways as D-Arabinose. D-Arabinose is known to be involved in non-canonical D-xylose and L-arabinose metabolism via D-arabitol in certain yeast species .
準備方法
Synthetic Routes and Reaction Conditions: D-Arabinose-1-13C can be synthesized from D-ribose-1-13C through a series of chemical reactions. The synthetic route typically involves the oxidation of D-ribose-1-13C to D-ribonolactone-1-13C, followed by hydrolysis to yield D-arabinose-1-13C .
Industrial Production Methods: Industrial production of D-Arabinose-1-13C involves the use of isotopically labeled precursors and specialized chemical processes to ensure high isotopic purity. The process is carefully controlled to achieve a high yield and purity of the final product .
化学反応の分析
Types of Reactions: D-Arabinose-1-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different chemical environments .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid or potassium permanganate can be used to oxidize D-Arabinose-1-13C to D-arabinonic acid-1-13C.
Reduction: Reducing agents like sodium borohydride can reduce D-Arabinose-1-13C to D-arabitol-1-13C.
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: D-arabinonic acid-1-13C
Reduction: D-arabitol-1-13C
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
D-Arabinose-1-13C exerts its effects by participating in metabolic pathways and interacting with specific enzymes. The carbon-13 isotope allows researchers to trace the compound’s metabolic fate and study its interactions at the molecular level. The compound’s mechanism of action involves its incorporation into metabolic pathways, where it undergoes various enzymatic reactions .
類似化合物との比較
D-Xylose-1-13C: Another isotopically labeled sugar used in metabolic studies.
L-Arabinose-1-13C: Similar to D-Arabinose-1-13C but with a different stereochemistry.
D-Glucose-1-13C: A widely used isotopically labeled sugar in metabolic research.
Uniqueness: D-Arabinose-1-13C is unique due to its specific labeling at the first carbon position, which allows for precise tracing in metabolic studies. Its unique stereochemistry also makes it valuable for studying specific metabolic pathways and enzyme interactions .
特性
IUPAC Name |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(113C)pentanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-PVQXRQKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([13CH]=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90486793 | |
| Record name | D-(1-~13~C)Arabinose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70849-23-9 | |
| Record name | D-(1-~13~C)Arabinose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90486793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


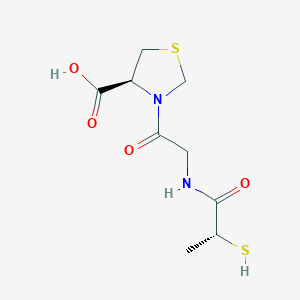
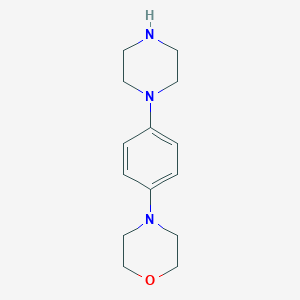
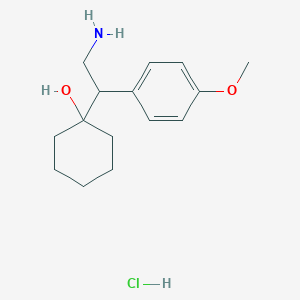
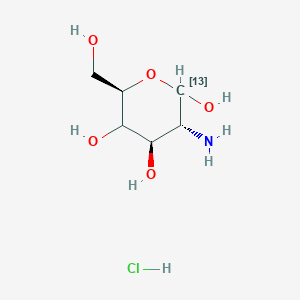
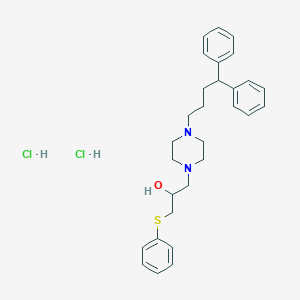
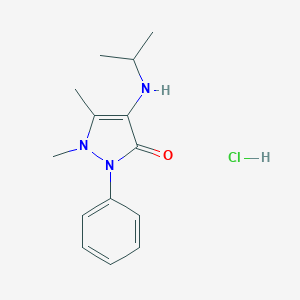
![2-(1H-imidazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B117867.png)
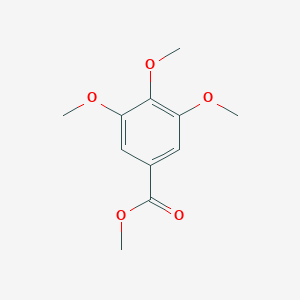
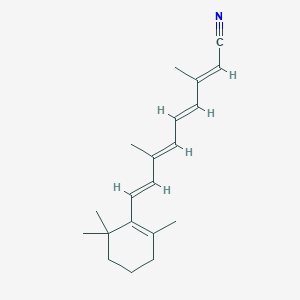
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B117881.png)
